5-Bromo-3-chloro-2-ethylquinoxaline
Description
5-Bromo-3-chloro-2-ethylquinoxaline (C₁₁H₉BrClN₂, MW 285.56) is a halogenated quinoxaline derivative characterized by a bromine atom at position 5, chlorine at position 3, and an ethyl group at position 2. Quinoxalines are nitrogen-containing heterocycles with a bicyclic structure formed by two fused six-membered rings. This compound’s reactivity and applications are influenced by the electron-withdrawing effects of halogens and the steric bulk of the ethyl substituent.
Properties
Molecular Formula |
C10H8BrClN2 |
|---|---|
Molecular Weight |
271.54 g/mol |
IUPAC Name |
5-bromo-3-chloro-2-ethylquinoxaline |
InChI |
InChI=1S/C10H8BrClN2/c1-2-7-10(12)14-9-6(11)4-3-5-8(9)13-7/h3-5H,2H2,1H3 |
InChI Key |
PHWHPUCXYBORIN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C(=CC=C2)Br)N=C1Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Quinoxaline Derivatives
Structural and Electronic Effects of Substituents
The substitution pattern on the quinoxaline core significantly impacts chemical reactivity, solubility, and biological activity. Below is a comparative analysis:
5-Bromo-3-chloro-2-methylquinoxaline (CAS 1426822-14-1, C₁₀H₇BrClN₂, MW 271.53)
- Key Differences : Replacing the ethyl group with a methyl group reduces steric hindrance and lipophilicity.
- However, bromine’s -R (resonance-withdrawing) effect in both compounds likely directs reactivity toward the 3-chloro position .
5-Bromo-2-(4-fluorophenyl)-7-(trifluoromethyl)quinoxaline (C₁₅H₇BrF₄N₂, MW 371.13)
- Key Differences : The trifluoromethyl and fluorophenyl groups introduce strong electron-withdrawing effects and increased steric bulk.
- Implications : Enhanced metabolic stability and membrane permeability compared to alkyl-substituted analogs, but reduced solubility in polar solvents .
2-(5-Bromo-8-methoxycoumarin-3-yl)-quinoxaline (C₁₈H₁₁BrN₂O₃, MW 382, MP 205°C)
- Key Differences : A coumarin moiety at position 2 adds a rigid, planar structure and introduces hydrogen-bonding capacity via the carbonyl group.
- Biological Relevance : This compound demonstrated antiproliferative activity against breast cancer cells, suggesting that bulky substituents at position 2 may enhance target binding in therapeutic applications .
Physicochemical Properties
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